Octyl 4-bromo-3-oxobutanoate
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Overview
Description
Octyl 4-bromo-3-oxobutanoate: is an organic compound with the molecular formula C12H21BrO3 It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom and a keto group on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-bromo-3-oxobutanoate typically involves the esterification of 4-bromo-3-oxobutanoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Octyl 4-bromo-3-oxobutanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The keto group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the keto group is further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of octyl 4-hydroxy-3-oxobutanoate, octyl 4-amino-3-oxobutanoate, or octyl 4-thio-3-oxobutanoate.
Reduction: Formation of octyl 4-bromo-3-hydroxybutanoate.
Oxidation: Formation of octyl 4-bromo-3-carboxybutanoate.
Scientific Research Applications
Chemistry: Octyl 4-bromo-3-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme action.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive compounds. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of Octyl 4-bromo-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in chemical reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The keto group can undergo reduction or oxidation, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
Ethyl 4-bromo-3-oxobutanoate: Similar in structure but with an ethyl group instead of an octyl group.
Methyl 4-bromo-3-oxobutanoate: Similar in structure but with a methyl group instead of an octyl group.
Butyl 4-bromo-3-oxobutanoate: Similar in structure but with a butyl group instead of an octyl group.
Uniqueness: Octyl 4-bromo-3-oxobutanoate is unique due to its longer alkyl chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in various fields.
Properties
CAS No. |
90835-99-7 |
---|---|
Molecular Formula |
C12H21BrO3 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
octyl 4-bromo-3-oxobutanoate |
InChI |
InChI=1S/C12H21BrO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 |
InChI Key |
PVLXSQWDOVFOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)CBr |
Origin of Product |
United States |
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